

A Technical Guide to Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

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Compound of Interest

Compound Name: ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B037330

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Chemical Identifier: CAS 89607-80-7 Molecular Formula: C₁₂H₁₄N₂O₃ Molecular Weight: 234.26 g/mol

This technical guide provides an in-depth overview of **ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate**, a key heterocyclic intermediate in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical sciences.

Introduction and Significance

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is a polysubstituted indole, a class of heterocyclic compounds of immense interest due to their prevalence in biologically active natural products and pharmaceuticals. The indole core is recognized as a "privileged structure" in medicinal chemistry, frequently forming the scaffold of molecules designed to interact with various biological targets.

The specific arrangement of functional groups on this molecule—an amino group at the 3-position, a methoxy group at the 5-position, and an ethyl carboxylate at the 2-position—makes it a versatile and valuable building block. The nucleophilic 3-amino group serves as a critical handle for introducing diverse substituents and building complex molecular architectures, while the electron-donating methoxy group and electron-withdrawing ester group modulate the reactivity and physicochemical properties of the indole ring. These features are instrumental in

the synthesis of targeted therapeutics, including potential GSK-3 β inhibitors and agents targeting the central nervous system.[1]

Physicochemical and Spectroscopic Data

Accurate characterization is the cornerstone of chemical synthesis and drug development. The validated data for **ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate** are summarized below.

Property	Value	Source
CAS Number	89607-80-7	[2]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₃	[2][3]
Molecular Weight	234.26 g/mol	[2][3]
Appearance	Expected to be a solid (crystalline powder)	General knowledge
Purity	Commercially available up to ≥98%	[4]
Predicted XlogP	2.4	[3]

While a specific experimental melting point is not widely published, related compounds such as ethyl 5-methoxyindole-2-carboxylate have a melting point in the range of 154-160 °C.[5] Detailed ¹H NMR and ¹³C NMR data are essential for structural confirmation and are typically generated upon synthesis.

Synthesis and Mechanistic Rationale

The construction of the substituted indole core of **ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate** is classically achieved through a multi-step sequence involving the Japp-Klingemann reaction followed by a Fischer indole synthesis. This robust and well-established pathway offers a reliable method for preparing highly functionalized indole-2-carboxylates.[6]

Overview of the Synthetic Strategy

The synthesis begins with the diazotization of a substituted aniline, which then undergoes a Japp-Klingemann reaction with a β -ketoester. The resulting hydrazone is then cyclized under

acidic conditions to form the indole ring system. A subsequent nitration and reduction sequence installs the key 3-amino group.



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Caption: General synthetic workflow for 3-amino-indole-2-carboxylates.

Detailed Experimental Protocol (Exemplary)

While a specific published protocol for CAS 89607-80-7 is not readily available, the following procedure is a representative synthesis adapted from established methodologies for analogous 3-amino-1H-indole-2-carboxylates.

Step 1: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate via Fischer Indole Synthesis

- **Diazotization:** To a cooled (0-5 °C) solution of p-anisidine (1.0 eq) in aqueous HCl, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the p-methoxyphenyl diazonium chloride solution.
- **Japp-Klingemann Reaction:** In a separate flask, dissolve ethyl 2-methylacetooacetate (1.0 eq) in ethanol and add a solution of sodium acetate. Cool the mixture to 0-5 °C and add the previously prepared diazonium salt solution slowly. Allow the reaction to stir and warm to room temperature overnight. The resulting arylhydrazone is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated.
- **Fischer Indole Cyclization:** Dissolve the crude arylhydrazone in ethanol and add a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid). Heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material. Cool the reaction, pour it onto ice water, and extract the product. Purify the crude ethyl 5-methoxy-1H-indole-2-carboxylate by column chromatography or recrystallization.

Step 2: Nitration of the Indole Ring at the 3-Position

- Dissolve the ethyl 5-methoxy-1H-indole-2-carboxylate (1.0 eq) in glacial acetic acid and cool to 0-5 °C.
- Add nitric acid (1.1 eq) dropwise while maintaining the low temperature.
- Stir the reaction at low temperature for 1-2 hours. Upon completion, pour the mixture into ice water to precipitate the product.
- Filter the solid, wash with water until neutral, and dry to yield ethyl 5-methoxy-3-nitro-1H-indole-2-carboxylate.

Step 3: Reduction of the Nitro Group to the 3-Amino Group

- Suspend the nitro-indole intermediate (1.0 eq) in ethanol or ethyl acetate.
- Add a reducing agent, such as $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ or catalytic hydrogenation (H_2 gas with a Pd/C catalyst).
- If using SnCl_2 , heat the mixture to reflux for several hours. For catalytic hydrogenation, pressurize the reaction vessel with hydrogen and stir at room temperature.
- After the reaction is complete, perform an appropriate workup. For the tin reduction, basify the mixture with aqueous NaHCO_3 and extract the product. For hydrogenation, filter off the catalyst.
- Concentrate the organic phase and purify the crude product by column chromatography on silica gel to afford pure **ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate**.

Mechanistic Considerations

- Japp-Klingemann Reaction: This reaction is a reliable method for forming arylhydrazones from diazonium salts and active methylene compounds like β -ketoesters. The mechanism involves an initial azo coupling followed by the hydrolytic cleavage of an acyl group (in this case, the acetyl group from ethyl acetoacetate), which is a key advantage as it directly yields the required hydrazone for the subsequent Fischer synthesis.
- Fischer Indole Synthesis: This acid-catalyzed reaction proceeds via a-sigmatropic rearrangement of the enamine tautomer of the hydrazone. The choice of acid is critical and

can influence yields and side-product formation.

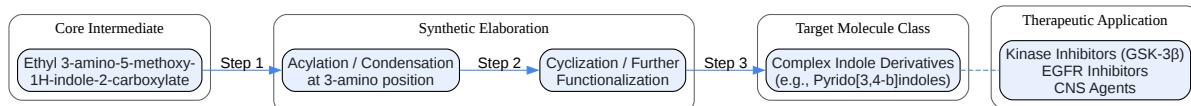
- Nitration & Reduction: The electron-rich indole ring is susceptible to electrophilic substitution. The C3 position is the most nucleophilic and is selectively nitrated. The subsequent reduction of the nitro group is a standard transformation, with catalytic hydrogenation often being preferred for its clean reaction profile and milder conditions.

Applications in Drug Discovery and Development

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate serves as a pivotal intermediate for constructing more complex molecules with therapeutic potential. The 3-amino group is a key functional handle for diversification.

Synthesis of Kinase Inhibitors

The indole scaffold is present in numerous kinase inhibitors. For example, derivatives of this compound can be elaborated into potent inhibitors of Glycogen Synthase Kinase-3 β (GSK-3 β), a target implicated in neurodegenerative diseases like Alzheimer's, bipolar disorder, and diabetes.^[1] The synthesis involves acylating the 3-amino group or using it in condensation reactions to build larger, more complex heterocyclic systems.



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Caption: Role as a scaffold in medicinal chemistry workflows.

Precursor for EGFR Inhibitors

The compound is also a valuable precursor for synthesizing inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. For instance, related 5-chloro-indole-2-carboxamides have been developed as potent inhibitors against both wild-type and mutant

forms of EGFR.[\[5\]](#) The synthesis involves coupling the indole core with various amine derivatives, a strategy where our title compound would be a highly relevant starting material.

Safety and Handling

As a laboratory chemical, **ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate** must be handled with appropriate precautions.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[3\]](#)
- Precautionary Measures:
 - Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Wash hands thoroughly after handling.[\[2\]](#)
 - Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible substances.
 - First Aid: In case of eye or skin contact, flush immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.[\[2\]](#)
 - Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This compound is intended for research use only and is not for human or veterinary use.[\[3\]](#)

Conclusion

Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is a strategically important building block in modern medicinal chemistry. Its synthesis, rooted in classic organic reactions, provides reliable access to a scaffold primed for chemical diversification. The presence of the 3-amino group, in particular, offers a versatile point of attachment for building libraries of compounds aimed at critical drug targets, such as protein kinases. A thorough understanding of its

synthesis, properties, and handling is essential for any researcher looking to leverage the power of the indole nucleus in drug discovery.

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